REACTION_CXSMILES
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[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[CH2:15][CH2:16][CH2:17][C:18]#[N:19]>>[CH:10]1[C:11]2[N:12]([CH2:15][CH2:16][CH2:17][C:18]#[N:19])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1
|
Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
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Name
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|
Quantity
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11.9 mL
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Type
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reactant
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Smiles
|
BrCCCC#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |